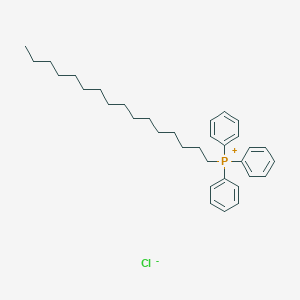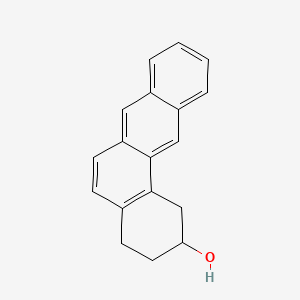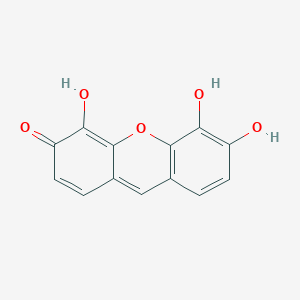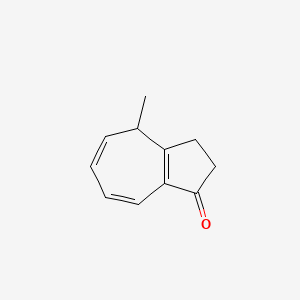
2,2'-(Pyridine-2,4-diyl)bis(1,3-benzoxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is a heterocyclic compound that features a pyridine ring fused with two benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) typically involves the condensation of 2-aminophenol with pyridine-2,4-dicarboxylic acid or its derivatives under specific reaction conditions. Various catalysts, such as metal catalysts and nanocatalysts, can be employed to facilitate the reaction. The reaction is often carried out in the presence of a dehydrating agent to promote the formation of the benzoxazole rings .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize by-products. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Pyridine-2,6-diyl)bis(1H-benzo[d]imidazole): Similar structure but contains benzimidazole rings instead of benzoxazole.
Benzoxazole Derivatives: Various derivatives with different substituents on the benzoxazole rings, exhibiting diverse biological activities.
Bis(1,2,4-triazolo) Compounds: Compounds with triazole rings that share similar heterocyclic properties and applications.
Uniqueness
2,2’-(Pyridine-2,4-diyl)bis(1,3-benzoxazole) is unique due to its dual benzoxazole moieties fused with a pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
91069-48-6 |
|---|---|
Molecular Formula |
C19H11N3O2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
2-[2-(1,3-benzoxazol-2-yl)pyridin-4-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H11N3O2/c1-3-7-16-13(5-1)21-18(23-16)12-9-10-20-15(11-12)19-22-14-6-2-4-8-17(14)24-19/h1-11H |
InChI Key |
OSQLGQRROZDSAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=NC=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
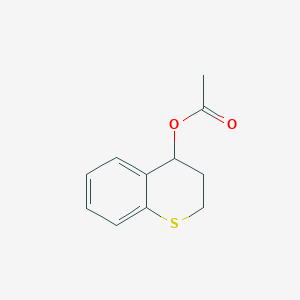
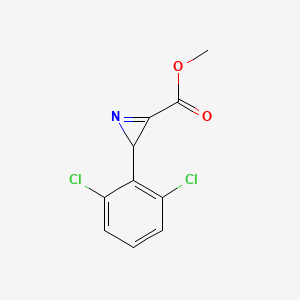
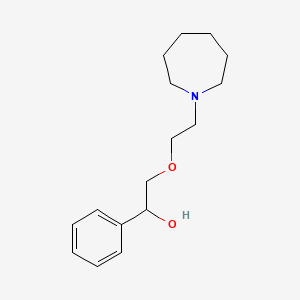
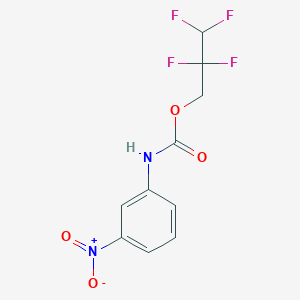
![11,12-dimethylbicyclo[5.3.2]dodeca-6,11-dien-2-one](/img/structure/B14347327.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-yl 1H-indole-3-carboxylate](/img/structure/B14347332.png)
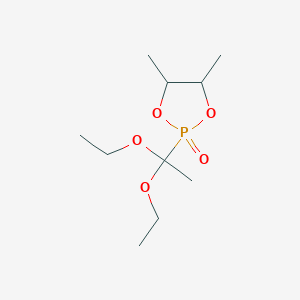
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
